

In-Depth Technical Guide: Molecular Weight of Irbesartan Impurity 14-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Irbesartan impurity 14-d4

Cat. No.: B15141488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of **Irbesartan impurity 14-d4**, a deuterated analog of a known Irbesartan impurity. This document is intended to serve as a comprehensive resource, offering clear data presentation, experimental protocols for molecular weight calculation, and a visual representation of the relationships between the parent drug and its impurities.

Quantitative Data Summary

The table below summarizes the key quantitative data for Irbesartan, Irbesartan impurity 14, and its deuterated analog.

Compound	Chemical Formula	Molecular Weight (g/mol)
Irbesartan	C ₂₅ H ₂₈ N ₆ O	428.53
Irbesartan Impurity 14	C ₁₄ H ₁₀ N ₄	234.26[1][2]
Irbesartan Impurity 14-d4	C ₁₄ H ₆ D ₄ N ₄	238.29[3]
Irbesartan-d4	C ₂₅ H ₂₄ D ₄ N ₆ O	432.56[3]

Experimental Protocols

Determination of Molecular Weight

The molecular weight of **Irbesartan impurity 14-d4** was determined through a combination of structural elucidation and calculation based on the atomic weights of its constituent elements.

1. Structural Identification:

The foundational step involves the structural identification of the non-labeled impurity.

Irbesartan impurity 14 is chemically identified as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile[1]. This structure was confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. Identification of Deuteration Sites:

The "-d4" designation indicates the presence of four deuterium atoms. In the case of related deuterated standards like Irbesartan-d4, the deuterium atoms are typically located on the biphenyl ring system for use as an internal standard in pharmacokinetic studies. For **Irbesartan impurity 14-d4**, the four deuterium atoms replace four hydrogen atoms on one of the phenyl rings.

3. Molecular Formula Determination:

Based on the structure of Irbesartan impurity 14 ($C_{14}H_{10}N_4$), the replacement of four hydrogen atoms with four deuterium atoms results in the molecular formula for **Irbesartan impurity 14-d4**: $C_{14}H_6D_4N_4$ [3].

4. Molecular Weight Calculation:

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. The standard atomic weights used are:

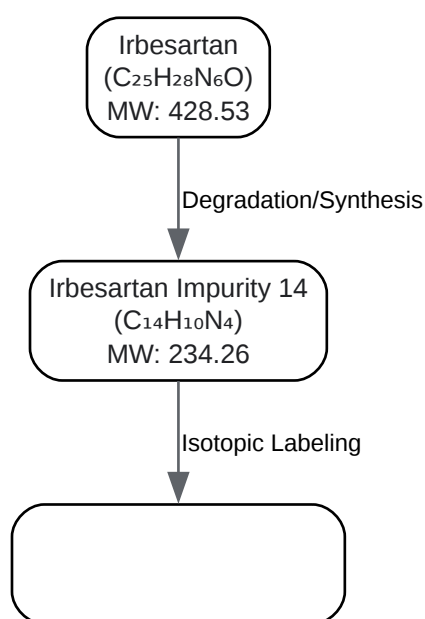
- Carbon (C): 12.011 u
- Hydrogen (H): 1.008 u
- Deuterium (D): 2.014 u
- Nitrogen (N): 14.007 u

Calculation: $(14 \times 12.011) + (6 \times 1.008) + (4 \times 2.014) + (4 \times 14.007) = 168.154 + 6.048 + 8.056 + 56.028 = 238.286 \text{ g/mol}$

This calculated value is in agreement with the reported molecular weight of 238.29[3].

Mandatory Visualization

The following diagram illustrates the structural relationship between Irbesartan, its impurity 14, and the deuterated form of the impurity.



[Click to download full resolution via product page](#)

Caption: Relationship between Irbesartan and its Impurity 14.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]

- 2. glppharmastandards.com [glppharmastandards.com]
- 3. Irbesartan Impurity 14-d4 | Axios Research [axios-research.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Weight of Irbesartan Impurity 14-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141488#molecular-weight-of-irbesartan-impurity-14-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com